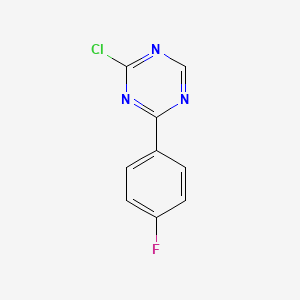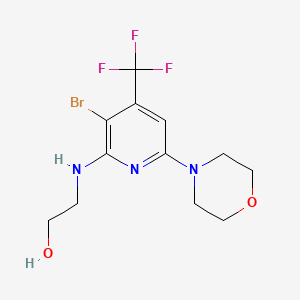
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
One of the prominent applications of 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol in scientific research lies in its utility as a precursor for synthesizing various heterocyclic compounds. Heterocycles, including pyridines, quinolines, and isoquinolines, play a crucial role in medicinal chemistry and drug discovery, owing to their broad spectrum of biological activities. These compounds are integral to vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The use of propargylic alcohols, similar in reactivity to 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, for developing novel synthetic strategies for these heterocycles has been extensively researched. This approach provides a versatile methodology for the rapid and efficient generation of complex cyclic systems, demonstrating the compound's significance in organic synthesis and drug development Mishra, S., Nair, S. R., & Baire, B. (2022). Organic & biomolecular chemistry.
Photocatalytic Degradation Studies
In environmental science, research on photocatalytic degradation of pollutants has highlighted the potential use of related compounds in water treatment processes. Studies involving pyridine and morpholine derivatives, components structurally similar to 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, have demonstrated their effectiveness in the mineralization of aromatic and alicyclic pollutants. These findings underscore the complexity of photocatalytic degradations and the role of such compounds in enhancing the understanding of degradation pathways, potentially leading to more effective water treatment solutions Pichat, P. (1997). Water Science and Technology.
Chemical and Pharmacological Interest
Morpholine and its derivatives, including 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, have attracted significant attention due to their diverse pharmacological profiles. These compounds are known for their broad spectrum of pharmacological activities, making them valuable in the design and synthesis of novel therapeutic agents. Research focusing on the development of morpholine and pyran analogues has highlighted their potential in contributing to the future of drug discovery and development, emphasizing the importance of such compounds in medicinal chemistry Asif, M., & Imran, M. (2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
Direcciones Futuras
This would involve discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a professional chemist or a reliable source for accurate and detailed information.
Propiedades
IUPAC Name |
2-[[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N3O2/c13-10-8(12(14,15)16)7-9(18-11(10)17-1-4-20)19-2-5-21-6-3-19/h7,20H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJFFCHKIXULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



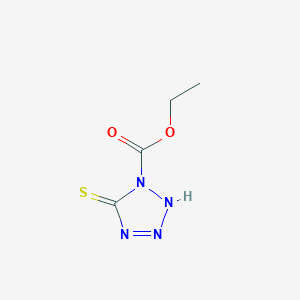
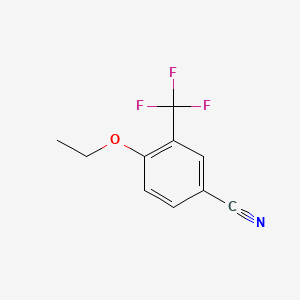
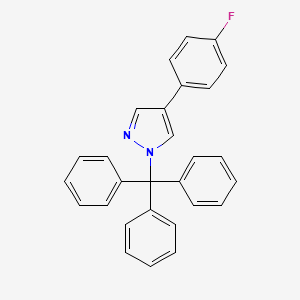
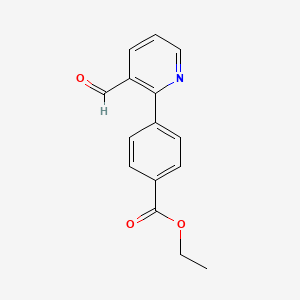
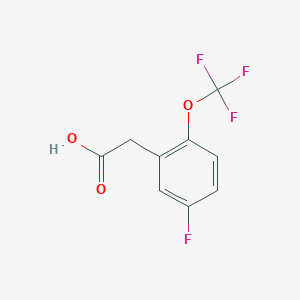
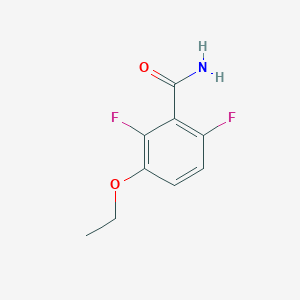
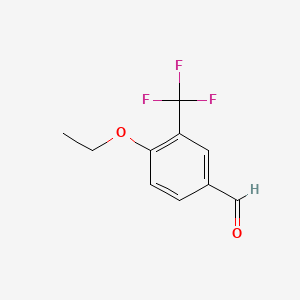
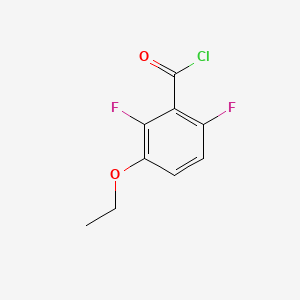
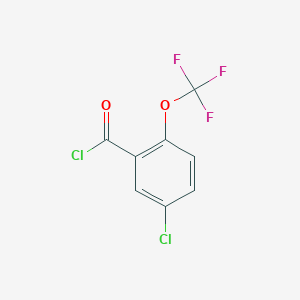
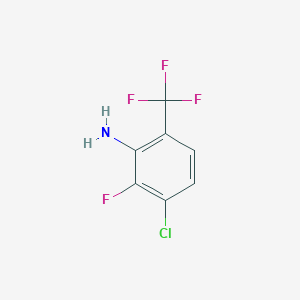
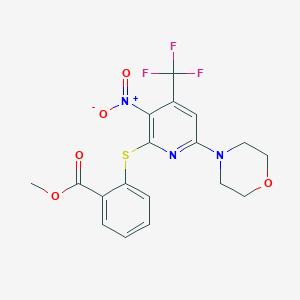
![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
